molecular formula C12H9NS2 B14700369 10H-phenothiazine-3-thiol CAS No. 27414-89-7

10H-phenothiazine-3-thiol

Cat. No.: B14700369
CAS No.: 27414-89-7
M. Wt: 231.3 g/mol
InChI Key: AUZHFOZAWBCRKX-UHFFFAOYSA-N
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Description

10H-Phenothiazine-3-thiol is a sulfur-containing heterocyclic compound derived from the phenothiazine scaffold, featuring a thiol (-SH) group at the 3-position of the tricyclic structure. Phenothiazines are characterized by a central 10H-phenothiazine core, which consists of two benzene rings fused to a thiazine ring.

Properties

CAS No.

27414-89-7

Molecular Formula

C12H9NS2

Molecular Weight

231.3 g/mol

IUPAC Name

10H-phenothiazine-3-thiol

InChI

InChI=1S/C12H9NS2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H

InChI Key

AUZHFOZAWBCRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine-3-thiol typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction is followed by oxidation using reagents such as 30% hydrogen peroxide in glacial acetic acid . Another method involves the Smiles rearrangement of 2-formamido-2′-nitrodiphenyl sulfides in alcoholic potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 10H-phenothiazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Substitution: Halogenating agents for electrophilic substitution.

    Coupling Reactions: Palladium catalysts for Suzuki coupling.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Halogenated derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

10H-phenothiazine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-phenothiazine-3-thiol involves its ability to participate in redox reactions. The thiol group can undergo oxidation, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 10H-phenothiazine-3-thiol with structurally related phenothiazine derivatives, focusing on substituent effects, synthesis, spectral properties, and applications.

Table 1: Comparison of 10H-Phenothiazine Derivatives at Position 3

Compound Substituent Molecular Weight (g/mol) Synthesis Yield (%) Key Spectral Data (NMR δ, ppm) Applications/Notes
This compound -SH ~227.3* N/A Not reported Potential antioxidant or chelating agent; reactivity in disulfide bond formation
3-Methyl-10H-phenothiazine (3k) -CH₃ 213.3 62 1H NMR: δ 2.16 (s, 3H) Intermediate in antipsychotic drug synthesis
3-Methoxy-10H-phenothiazine (3l) -OCH₃ 229.3 58 1H NMR: δ 3.71 (s, 3H) Photovoltaic materials; electron-donating group enhances charge transport
3-Fluoro-10H-phenothiazine (3m) -F 216.2 76 1H NMR: δ 7.90 (brs, 1H) Antimicrobial agents; halogen enhances lipophilicity
10-Methyl-3-sulfonamide (4) -SO₂NH₂ 308.4 87 MS: m/z 439.2 (M+−C₂H₅O) Precursor for Mannich bases in bioactive molecule synthesis
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine -C≡C-C₆H₄NO₂ 344.4 6.9 1H NMR: δ 8.21 (d, J = 9.0 Hz) Optoelectronic materials; extended conjugation improves light absorption

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The thiol (-SH) group is strongly electron-donating, which may enhance nucleophilic reactivity and metal-chelation capabilities compared to methyl (-CH₃) or methoxy (-OCH₃) groups .
    • Electron-withdrawing groups (e.g., -SO₂NH₂ in compound 4) increase electrophilicity, facilitating reactions such as Mannich base formation .
  • Synthetic Accessibility: Fluorinated derivatives (e.g., 3m) achieve higher yields (76%) compared to methoxy (58%) or methyl (62%) analogs, likely due to optimized reaction conditions with halogenated precursors . Ethynyl-substituted derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]) exhibit low yields (6.9%), reflecting challenges in Sonogashira coupling efficiency .

Spectral and Structural Insights

  • NMR Shifts :
    • Methyl groups (3k) produce distinct singlets at δ 2.16, while methoxy groups (3l) show peaks at δ 3.71, correlating with substituent electronegativity .
    • Ethynyl-linked nitroarenes (e.g., compound in ) exhibit downfield aromatic protons (δ 8.21) due to conjugation effects .
  • Mass Spectrometry :
    • Sulfonamide derivatives (compound 4) fragment via loss of ethoxy (C₂H₅O) groups, as seen in m/z 439.2 .

Key Research Findings and Gaps

  • Analogous routes (e.g., sulfonation or thiol-ene reactions) may require validation .
  • Safety Profiles: Phenothiazines with nitro or ethynyl groups (e.g., compound in ) may pose handling risks (e.g., irritation; see Safety Code S26 ), whereas thiol derivatives could exhibit higher toxicity due to reactive -SH groups.

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